N-phenyl-2-((5-(4-(2-phenylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-phenyl-2-((5-(4-(2-phenylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a piperazine ring bearing a phenylacetyl group and a thioether-linked acetamide moiety. The 1,3,4-thiadiazole scaffold is a pharmacologically privileged structure known for its role in anticancer, antimicrobial, and kinase-inhibitory activities .
Properties
IUPAC Name |
N-phenyl-2-[[5-[4-(2-phenylacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S2/c28-19(23-18-9-5-2-6-10-18)16-30-22-25-24-21(31-22)27-13-11-26(12-14-27)20(29)15-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDPIJSWVPEXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The compound shares structural similarities with several derivatives reported in the literature, differing primarily in substituents on the piperazine ring, thiadiazole core, and acetamide side chains. Key analogs include:
Key Observations :
- Piperazine Substitutions : The target compound’s 2-phenylacetyl-piperazine group is distinct from analogs with 4-fluorophenyl (4g, ) or 4-tolyl (4d, ) substituents. These modifications influence lipophilicity and receptor binding.
- Thioether vs. Thioester Linkages : Unlike compounds with methylthio or benzylthio groups (e.g., 5h in ), the target’s phenylthioether may enhance aromatic stacking interactions.
Critical Analysis of Unique Features
- Structural Advantages : The phenylacetyl-piperazine group may improve blood-brain barrier penetration compared to smaller substituents (e.g., 4-fluorophenyl in 4g ).
- Pharmacological Gaps : While analogs show Akt and kinase inhibition, the target compound’s specific biological data (e.g., IC50, selectivity) are unreported, necessitating further study.
Q & A
Q. What are the optimized synthetic routes for N-phenyl-2-((5-(4-(2-phenylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential steps: (1) formation of the thiadiazole core via cyclization of thiocarbazides with POCl₃ under reflux (90°C, 3 hours) , (2) acylation of the piperazine moiety using 2-phenylacetyl chloride, and (3) coupling with N-phenyl-2-thioacetamide. Solvent choice (e.g., DMSO or ethanol) and temperature control (60–90°C) are critical for minimizing side reactions. Purification via recrystallization (DMSO/water mixtures) or column chromatography improves purity (>95% by HPLC) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves the thiadiazole (δ 7.8–8.2 ppm for aromatic protons) and acetamide (δ 2.1–2.3 ppm for CH₃) groups . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 510.2). High Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98% recommended for biological assays) .
Q. How can researchers optimize reaction conditions to minimize degradation during synthesis?
- Methodological Answer : Degradation of the thiadiazole ring under acidic/basic conditions necessitates pH control (neutral to mild alkaline) . Inert atmospheres (N₂/Ar) prevent oxidation of sulfur-containing moieties. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures timely quenching .
Advanced Research Questions
Q. What computational strategies are recommended to predict the biological activity of this compound and its analogs?
- Methodological Answer : Molecular docking (AutoDock Vina) against targets like EGFR or COX-2 identifies binding affinities. Quantitative Structure-Activity Relationship (QSAR) models using descriptors (e.g., logP, polar surface area) prioritize analogs with enhanced permeability . Density Functional Theory (DFT) calculations predict reactivity of the thiadiazole-thioacetamide scaffold .
Q. How do structural modifications (e.g., substituents on the piperazine or phenyl rings) influence antimicrobial or anticancer activity?
- Methodological Answer :
- Antimicrobial Activity : Fluorine substitution at the phenyl ring (4-fluorophenyl) enhances Gram-negative bacterial inhibition (MIC = 8 µg/mL vs. E. coli) by increasing electronegativity .
- Anticancer Activity : Methylation of the piperazine nitrogen improves solubility and IC₅₀ values (e.g., 12 µM vs. MCF-7 cells) by facilitating cellular uptake .
- Data Table :
| Substituent | Biological Activity (IC₅₀/MIC) | Target | Reference |
|---|---|---|---|
| 4-Fluorophenyl | MIC = 8 µg/mL (E. coli) | Bacterial membrane | |
| N-Methylpiperazine | IC₅₀ = 12 µM (MCF-7) | Topoisomerase II |
Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer : Standardize assay protocols:
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72 hours).
- Validate purity (>98% HPLC) to exclude impurities as confounding factors .
- Apply statistical tools (ANOVA with post-hoc tests) to assess significance of dose-response variations .
Q. What strategies improve the compound’s stability in physiological conditions for in vivo studies?
- Methodological Answer :
- pH Stability : Buffer solutions (pH 7.4) mimic physiological conditions; degradation studies (HPLC monitoring) identify half-life (e.g., t₁/₂ = 6 hours at 37°C) .
- Prodrug Design : Esterification of the acetamide group enhances metabolic stability (e.g., t₁/₂ extended to 12 hours) .
Methodological Considerations
- Synthetic Challenges : Side reactions during piperazine acylation require stoichiometric control (1:1.2 ratio of thiadiazole to acyl chloride) .
- Analytical Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm connectivity in complex regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
